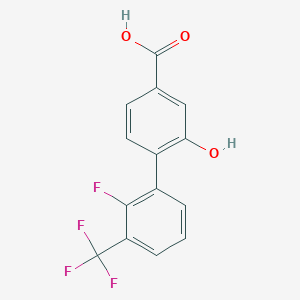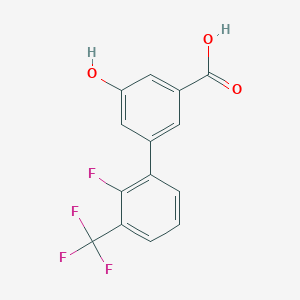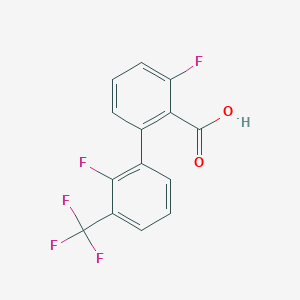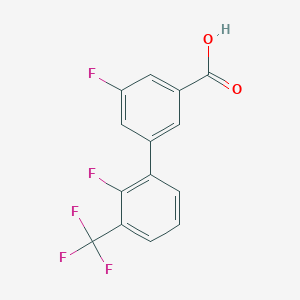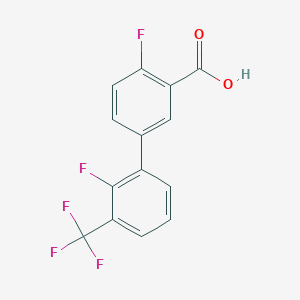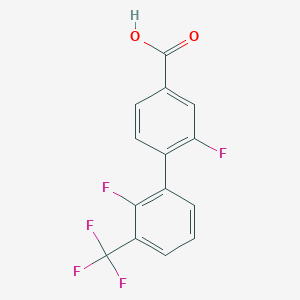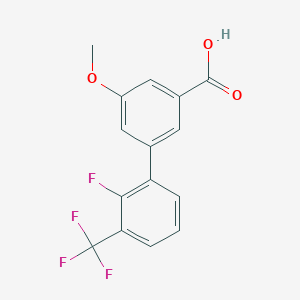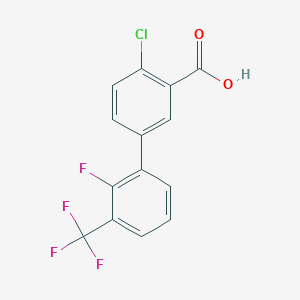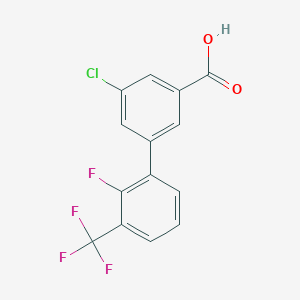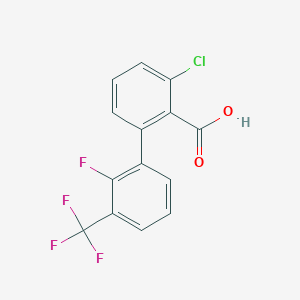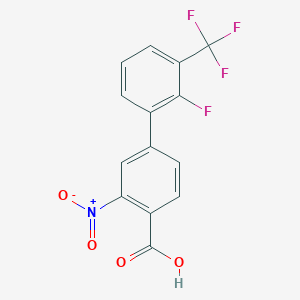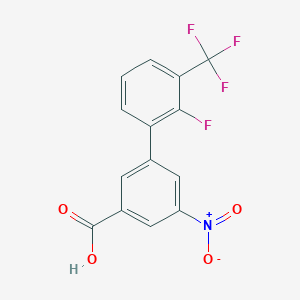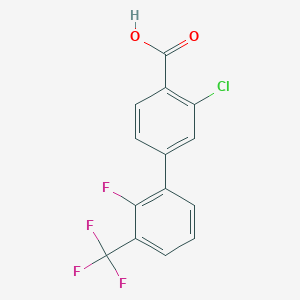
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (2C4F3TPA) is a chemical compound widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. It is also known as 2-chloro-4-fluoro-3-trifluoromethylphenyl benzoic acid or 2-chloro-4-fluoro-3-trifluoromethylbenzeneacetic acid. 2C4F3TPA is an important building block in organic synthesis and is used as a reagent in various chemical reactions.
科学研究应用
2C4F3TPA is widely used in scientific research as a reagent for organic synthesis. It is often used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of a variety of other molecules, including heterocycles, polymers, and other materials. Moreover, it is used as a catalyst in various chemical reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Michael addition.
作用机制
2C4F3TPA acts as a nucleophilic reagent, meaning that it can donate electrons to other molecules. This allows it to react with other molecules, forming new chemical bonds and forming new molecules. In addition, 2C4F3TPA can act as an electrophile, meaning that it can accept electrons from other molecules. This allows it to react with other molecules, forming new chemical bonds and forming new molecules.
Biochemical and Physiological Effects
2C4F3TPA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in certain cancer cells. It has also been found to have anti-inflammatory, antioxidant, and anti-angiogenic properties.
实验室实验的优点和局限性
The main advantage of using 2C4F3TPA in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and has a low toxicity, making it a safe reagent to use. However, it is important to note that 2C4F3TPA is a relatively strong acid and can be corrosive to certain materials, such as metals and plastics. As such, it is important to take proper safety precautions when using this reagent.
未来方向
There are a variety of potential future directions for research involving 2C4F3TPA. One possible direction is to further explore its potential applications in organic synthesis. Additionally, further research could be done to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research could be done to explore its potential as a catalyst for various chemical reactions, such as the Diels-Alder reaction and the Michael addition. Finally, further research could be done to explore its potential as a fluorescent or luminescent probe for various biological assays.
合成方法
2C4F3TPA can be synthesized via a three-step reaction sequence. The first step involves the reaction of 2-chlorobenzoic acid with 2-fluoro-3-trifluoromethylphenol in the presence of a base, such as sodium hydroxide, to form 2-chloro-4-fluoro-3-trifluoromethylphenyl benzoate. The second step involves the reaction of this intermediate with a reducing agent, such as sodium borohydride, to form 2C4F3TPA. Finally, the product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
属性
IUPAC Name |
2-chloro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-11-6-7(4-5-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKZRHKBETVJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691831 |
Source


|
| Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-61-7 |
Source


|
| Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

